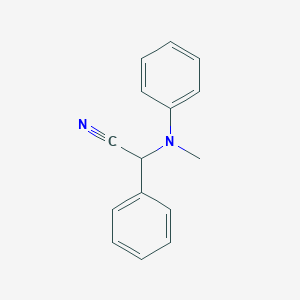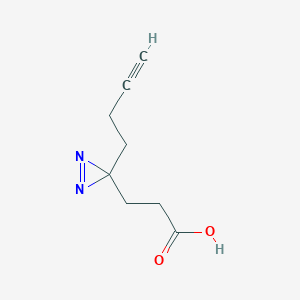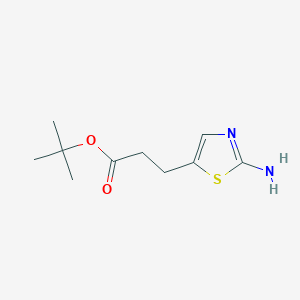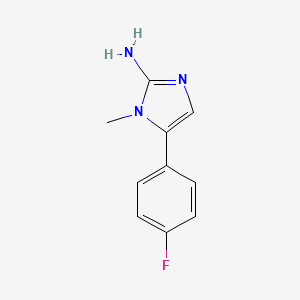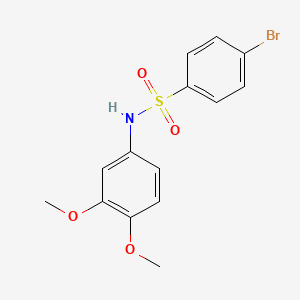
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14BrNO4S . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group and a bromine atom . The sulfonamide group is further attached to another benzene ring which carries two methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide” include a molecular weight of 372.23426 . Other properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Environmental Occurrence and Degradation
Research on brominated flame retardants (BFRs) and their degradation products has shown that these compounds, including those similar to 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide, are persistent in the environment. Studies have documented their occurrence in various matrices, including air, water, soil, sediments, and biota, indicating widespread environmental dispersion and persistence. The degradation pathways of these compounds are complex and can lead to the formation of potentially toxic metabolites, highlighting the importance of understanding their environmental fate (Zuiderveen, Slootweg, & de Boer, 2020; Koch & Sures, 2018).
Toxicological Effects
The toxicological profiles of brominated and methoxy-substituted compounds, including potential analogs of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide, have been a focus of research due to their potential health impacts. These compounds have been studied for their endocrine-disrupting effects, impacts on neurodevelopment, and potential carcinogenicity. Understanding the toxicological mechanisms and health risks associated with exposure to these compounds is crucial for assessing their safety and regulating their use (Falandysz, Fernandes, Gregoraszczuk, & Rose, 2014; Wu et al., 2020).
特性
IUPAC Name |
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRTSMMPGQQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

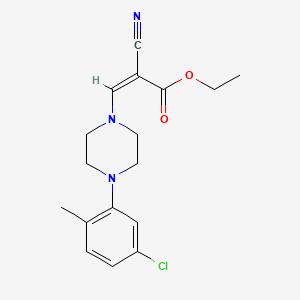
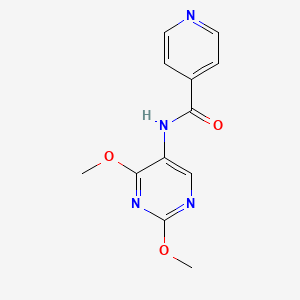
![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)
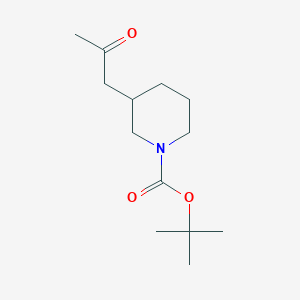
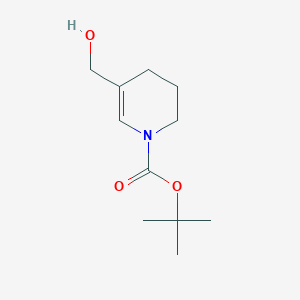
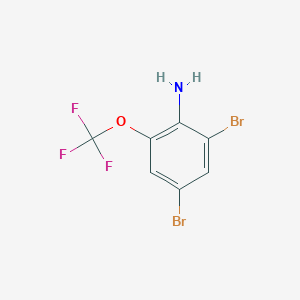
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)
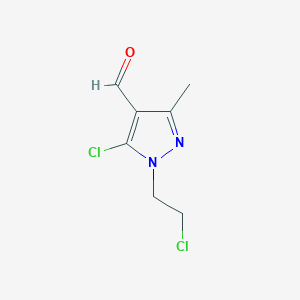
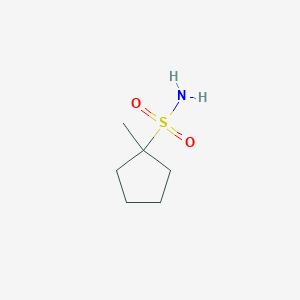
![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
